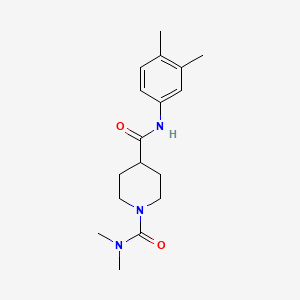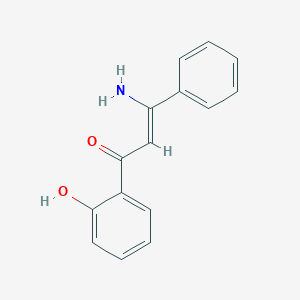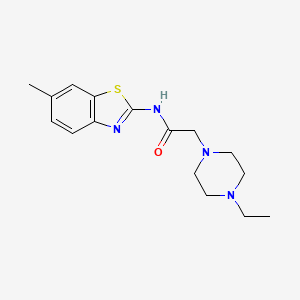![molecular formula C17H19N3O2 B5464578 N-{3-[(4-methylbenzoyl)amino]propyl}nicotinamide](/img/structure/B5464578.png)
N-{3-[(4-methylbenzoyl)amino]propyl}nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(4-methylbenzoyl)amino]propyl}nicotinamide, commonly known as N-(4-methylbenzoyl)-N'-(3-pyridyl)urea (MPPU), is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) analogs and has been shown to modulate the activity of various enzymes involved in cellular metabolism.
Wirkmechanismus
N-{3-[(4-methylbenzoyl)amino]propyl}nicotinamide acts as an NAD+ analog and modulates the activity of various enzymes involved in cellular metabolism. It has been shown to activate sirtuins, which are NAD+-dependent deacetylases that play a crucial role in regulating cellular processes such as DNA repair, apoptosis, and inflammation. MPU has also been shown to inhibit PARPs, which are enzymes involved in DNA repair and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve glucose metabolism in diabetic mice. MPU has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPU in lab experiments is its ability to modulate the activity of various enzymes involved in cellular metabolism. This allows researchers to study the role of these enzymes in various cellular processes. However, one of the limitations of using MPU is its potential toxicity at high concentrations. Therefore, careful dose optimization is required to ensure the safety of the experimental subjects.
Zukünftige Richtungen
There are several future directions for MPU research. One of the areas of interest is the development of MPU-based therapies for various diseases, such as cancer, diabetes, and neurodegenerative disorders. Another area of interest is the development of more potent and selective MPU analogs with fewer side effects. Additionally, the role of MPU in regulating cellular processes such as DNA repair and inflammation needs to be further investigated to fully understand its therapeutic potential.
Synthesemethoden
N-{3-[(4-methylbenzoyl)amino]propyl}nicotinamide can be synthesized through a multi-step process involving the reaction of 4-methylbenzoyl chloride with 3-aminopropylpyridine, followed by the reaction of the resulting intermediate with urea. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-{3-[(4-methylbenzoyl)amino]propyl}nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to modulate the activity of various enzymes involved in cellular metabolism, such as sirtuins and poly(ADP-ribose) polymerases (PARPs). These enzymes play a crucial role in regulating cellular processes, such as DNA repair, apoptosis, and inflammation.
Eigenschaften
IUPAC Name |
N-[3-[(4-methylbenzoyl)amino]propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-5-7-14(8-6-13)16(21)19-10-3-11-20-17(22)15-4-2-9-18-12-15/h2,4-9,12H,3,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAULVNMGJYPPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49678781 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-2-propen-1-amine hydrochloride](/img/structure/B5464495.png)

![ethyl 2-{2-[(4-chlorobenzyl)oxy]benzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5464504.png)
![4-[3-(3,9-diazaspiro[5.5]undec-3-yl)-3-oxopropyl]phenol hydrochloride](/img/structure/B5464511.png)

![8-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5464537.png)

![2-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5464546.png)
![(3S*,4R*)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5464553.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5464561.png)
![2-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5464562.png)
![2-chloro-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B5464564.png)
![3-bromo-N-(1-{[(2-hydroxyethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5464570.png)
